molecular formula C11H7BrClNO B11840804 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B11840804
M. Wt: 284.53 g/mol
InChI Key: YUZJCFXUWOGCQI-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic heterocyclic compound featuring a fused pyrroloindolone core substituted with bromine and chlorine atoms at positions 8 and 7, respectively. The compound’s synthesis typically involves palladium-catalyzed domino reactions or electrophilic substitution strategies, enabling regioselective halogenation . Its halogen substituents are hypothesized to enhance electron-withdrawing effects, influencing reactivity, solubility, and target binding compared to non-halogenated analogs.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

5-bromo-6-chloro-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C11H7BrClNO/c12-11-6-5-9-10(15)3-4-14(9)8(6)2-1-7(11)13/h1-2,5H,3-4H2

InChI Key

YUZJCFXUWOGCQI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C2C1=O)C(=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted indole with a brominating and chlorinating agent. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula: C11H7BrClNO
  • Molecular Weight: 284.54 g/mol
  • Boiling Point: Approximately 439.6 ± 40.0 °C .

Structure

The compound belongs to the class of pyrrolidinone derivatives, characterized by a fused pyrrole and indole structure. This configuration is crucial for its biological interactions.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for various transformations that can yield valuable products in pharmaceutical and agrochemical industries.

Synthesis Pathway Example:
A common synthetic route involves the reaction of indole derivatives with halogenated compounds under basic conditions to yield pyrroloindoles. This method highlights the utility of 8-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one as a precursor for further functionalization .

Material Science

Emerging research suggests that pyrroloindole derivatives may have applications in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds can be tuned through substitution patterns.

Research Findings:
A study published in Advanced Materials demonstrated that modified pyrroloindole structures exhibit promising photophysical properties suitable for optoelectronic applications . While specific studies on 8-bromo-7-chloro variants are scarce, the foundational research supports exploration in this area.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrroloindolone Derivatives with Halogen Substituents

(a) Fluorinated Analogs

Fluorinated derivatives, such as (3a~{S})-2,2-bis(fluoranyl)-3a,4-dihydro-3H-pyrrolo[1,2-a]indol-1-one (RGO), exhibit distinct electronic properties due to fluorine’s electronegativity. Fluorine substitution at position 2 enhances metabolic stability compared to bromine or chlorine, as seen in RGO’s improved pharmacokinetic profile .

(b) Mitomycin-Related Compounds

Mitomycin derivatives, such as cis-1-acetamido-2-acetoxy-7-methoxy-N-methylmitosene, are synthesized from pyrroloindolone precursors. While the target compound lacks the quinone and carbamate functionalities of mitomycins, its halogen substituents may confer unique antibacterial properties. Notably, mitomycin analogs with 1,2-disubstituted oxygen/nitrogen groups show superior antibacterial activity in disk-plate assays, whereas the target compound’s halogen substituents may prioritize cytotoxicity over antibacterial effects .

Pyrazinoindol-1-one Derivatives

Pyrazino[1,2-a]indol-1-ones (Type B) differ in their nitrogen-containing pyrazine ring instead of the pyrrolidine ring. These compounds demonstrate potent antioxidant activity, with derivatives like 5d and 5e showing IC₅₀ values of 3.3 μM and 1.4 μM against reactive oxygen species (ROS), outperforming acetylsalicylic acid (IC₅₀ = 9.7 μM) . In contrast, the target compound’s pyrroloindolone core may favor different biological pathways, such as S1P1 receptor antagonism, as seen in related pyrroloindole acetic acid derivatives (e.g., compound 24, IC₅₀ < 1 nM) .

Simpler Pyrroloindolone Analogs

Unsubstituted 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 7075-68-5) lacks halogen or functional groups, resulting in reduced bioactivity. For example, its IC₅₀ for lipid peroxidation inhibition is >50 μM, whereas halogenated analogs like the target compound are expected to exhibit enhanced potency due to improved electrophilicity and binding interactions .

Biological Activity

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 625847-32-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has a molecular weight of approximately 284.54 g/mol and features a complex structure that includes bromine and chlorine substituents, which may influence its biological interactions. Its chemical formula is C11H8BrClNC_{11}H_{8}BrClN .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, research demonstrated that this compound inhibits cell proliferation in breast cancer cells by modulating the expression of apoptotic markers .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
HeLa (Cervical)4.2Inhibition of cell cycle progression
A549 (Lung)3.5Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Streptococcus pyogenes100
Escherichia coli>200

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It effectively halts cell cycle progression at the G2/M phase, leading to reduced proliferation rates.
  • Antibacterial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections in vitro. The study demonstrated that combining it with conventional antibiotics enhanced the overall efficacy against resistant strains .

Summary of Case Study Findings

  • Combination Therapy : Enhanced activity when used alongside ampicillin against resistant Staphylococcus strains.
  • In Vivo Efficacy : Preliminary animal studies suggested significant reductions in infection severity when treated with the compound.

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–C bond precision ±0.002 Å) .
  • NMR spectroscopy : Key for identifying substituent positions (e.g., Br/Cl-induced deshielding in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR).
  • HRMS : Validates molecular formulas (e.g., C11_{11}H8_{8}BrClNO requires m/z 299.9492) .

How should researchers address contradictions in biological activity data between structurally similar analogs?

Advanced
Case studies show that minor substituent changes (e.g., 1-acetamido vs. 1-carbamate groups) significantly alter bioactivity. For instance, cis-1-acetamido-2-acetoxy mitosenes exhibit superior antibacterial activity compared to diacetylapomitomycin A but lack prophage induction or anticancer activity. Methodological solutions include:

  • Comparative SAR studies : Correlate substituent electronic profiles with assay outcomes.
  • Docking simulations : Predict binding interactions with target enzymes (e.g., mitomycin-binding proteins) .

What enantioselective strategies are available for synthesizing chiral pyrroloindole derivatives?

Advanced
Two scalable enantioselective routes are reported:

Smith’s modular indole synthesis : Stereochemistry is introduced via chiral auxiliaries or catalysts during indole ring formation.

CuH-catalyzed hydrosilylation : Achieves ≥98% enantiomeric excess (ee) by asymmetric 1,4-hydrosilylation of prochiral intermediates .
Both methods avoid chromatography and enable gram-scale production.

How can researchers design analogs targeting specific enzymes (e.g., LMPTP inhibitors)?

Q. Advanced

  • Bioisosteric replacement : Substitute Br/Cl with bioisosteres (e.g., CF3_3) to modulate lipophilicity and binding.
  • Fragment-based design : Use crystallographic data (e.g., active-site interactions from ) to guide substitutions at the 7- or 8-positions.
  • In silico screening : Prioritize analogs with predicted high affinity for phosphatase active sites .

What substituents are commonly introduced to enhance biological activity?

Q. Basic

  • Electron-withdrawing groups (EWGs) : Br and Cl at positions 7 and 8 improve stability and target binding .
  • Hydrophilic moieties : Acetate or hydroxyl groups at position 1 enhance solubility (e.g., preclinical S1P1_1 agonists ).

What mechanistic insights guide functionalization reactions (e.g., Knoevenagel–Doebner olefination)?

Q. Advanced

  • Decarboxylative anti-fragmentation : Malonate intermediates undergo β-lactone formation and decarboxylation under basic conditions.
  • Reaction monitoring : Use in situ FTIR or 19F^{19}\text{F}-NMR to track intermediates and optimize yields .

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